5-Aminolevulinic acid hydrochloride is a naturally occurring amino acid. [, ] It serves as a key precursor in the heme biosynthesis pathway, which is crucial for oxygen transport in living organisms. [] In scientific research, it is employed as a photosensitizer in photodynamic therapy (PDT) and photodynamic diagnosis (PDD). [, , , , , , , ] 5-Aminolevulinic acid hydrochloride induces the accumulation of protoporphyrin IX (PpIX), a photosensitive compound, in cells. [, , , , , ] Upon light activation, PpIX generates reactive oxygen species, leading to cell death or enabling visualization of target tissues. [, , , , ]
Synthesis Analysis
Starting from 1,3-dichloroacetone: This method involves Gabriel reaction of 1,3-dichloroacetone with potassium phthalimide, followed by reaction with malonic acid isopropyl ester or diethyl ester. Subsequent hydrolysis, decarboxylation, and post-processing yield high-purity 5-Aminolevulinic acid hydrochloride. []
Starting from ethyl nitroacetate and succinic anhydride: This process involves nucleophilic addition of ethyl nitroacetate to succinic anhydride, reduction, and hydrolysis. [] This method claims to be simpler and more environmentally friendly, avoiding toxic heavy metal catalysts.
Starting from epichlorohydrin: This novel method utilizes Gabriel reaction, ring-opening, oxidation, substitution, and hydrolysis. It boasts readily available starting materials, good yield, easy workup, and low cost. []
Separation from fermentation broth: This procedure combines membrane permeation, reactive extraction with di(2-ethylhexyl)phosphoric acid and n-hexanol, and crystallization. [] It achieves high product purity but requires multiple steps.
Etherification of 5-Aminolevulinic acid hydrochloride by methanol: This method utilizes boiling in methanol in the presence of dried aluminosilicate molecular sieves. [] It achieves high conversion and yield of 5-Aminolevulinic acid methyl ester hydrochloride.
Chemical Reactions Analysis
Conversion to PpIX: In cells, it is metabolized into protoporphyrin IX (PpIX). [, , , , , ]
Photoactivation: When PpIX is exposed to specific wavelengths of light, it generates reactive oxygen species (ROS). [, , , , ]
Etherification: Reacts with methanol in the presence of aluminosilicate molecular sieves to produce 5-Aminolevulinic acid methyl ester hydrochloride. []
Interaction with zinc ions: 5-Aminolevulinic acid can self-organize with zinc ions in vivo to form zinc protoporphyrin IX. []
Mechanism of Action
PDT: 5-Aminolevulinic acid hydrochloride leads to the accumulation of PpIX in target cells. [, , , , , ] Upon light irradiation, PpIX generates ROS, leading to cellular damage and death. [, , , , ] This mechanism is employed for therapeutic purposes, targeting various conditions like skin cancers, precancerous lesions, and infections. [, , , , , , , , ]
PDD: Similar to PDT, 5-Aminolevulinic acid hydrochloride induces PpIX accumulation, but instead of cell death, the fluorescence of PpIX is used to visualize target tissues. [, , , , , , ] This enables better identification and demarcation of lesions during surgery. [, , ]
Applications
Cancer Research: Used in PDT for various cancers like skin cancer, bladder cancer, and gliomas. [, , , , , , , , ] Its use in fluorescence-guided surgery (FGS) helps surgeons visualize tumor boundaries. [, , , ]
Infectious Disease Research: PDT using 5-Aminolevulinic acid hydrochloride has shown promise against various infections like cutaneous leishmaniasis and otitis externa. [, , ]
Wound Healing Research: Investigated for its potential in enhancing wound healing, particularly in infected wounds. []
Virology Research: Recent research has explored its potential in suppressing angiotensin-converting enzyme 2 (ACE2) expression, a host receptor for SARS-CoV-2 infection. []
Related Compounds
Protoporphyrin IX
Compound Description: Protoporphyrin IX is a porphyrin precursor to heme. It is a fluorescent molecule that accumulates in cells after administration of 5-aminolevulinic acid hydrochloride. [, , , , , , ]
Relevance: Protoporphyrin IX is a metabolic product of 5-aminolevulinic acid hydrochloride. The accumulation of Protoporphyrin IX following 5-aminolevulinic acid hydrochloride administration is utilized in photodynamic therapy and diagnosis. [, , , , , , ]
Methyl aminolevulinate hydrochloride (MAL-HCl)
Compound Description: Methyl aminolevulinate hydrochloride is a derivative of 5-aminolevulinic acid. Like 5-aminolevulinic acid hydrochloride, it is used as a photosensitizer in photodynamic therapy. [, ]
Relevance: Methyl aminolevulinate hydrochloride is structurally similar to 5-aminolevulinic acid hydrochloride, differing only in the presence of a methyl ester group. Both compounds are used in photodynamic therapy for similar applications. [, ]
5-Aminolevulinate phosphate (ALA-P)
Compound Description: 5-Aminolevulinate phosphate is another derivative of 5-aminolevulinic acid used as a photosensitizer in photodynamic therapy. []
Relevance: 5-Aminolevulinate phosphate is structurally similar to 5-aminolevulinic acid hydrochloride, differing only in the presence of a phosphate group. Both compounds are used in photodynamic therapy for similar applications, with 5-Aminolevulinate phosphate potentially offering advantages in pain management during treatment. []
Sodium Ferrous Citrate (SFC)
Compound Description: Sodium Ferrous Citrate is an iron supplement that is sometimes co-administered with 5-aminolevulinic acid hydrochloride. [, ]
Relevance: While not structurally related to 5-aminolevulinic acid hydrochloride, sodium ferrous citrate is mentioned in the context of enhancing its therapeutic effects. This combination may offer benefits in preventing cisplatin-induced nephrotoxicity and potentially in reducing SARS-CoV-2 infectivity. [, ]
Heme
Compound Description: Heme is a porphyrin ring complex comprised of a ferrous ion and protoporphyrin IX. It is synthesized in the body using 5-aminolevulinic acid as a precursor. [, ]
Relevance: Heme is a downstream product of a metabolic pathway involving 5-aminolevulinic acid hydrochloride. The relationship between 5-aminolevulinic acid hydrochloride, heme production, and their potential implications in disease treatment are areas of ongoing research. [, ]
Biliverdin and Bilirubin
Compound Description: Biliverdin and Bilirubin are breakdown products of heme, known for their antioxidant and anti-inflammatory properties. []
Relevance: While not directly structurally related to 5-aminolevulinic acid hydrochloride, Biliverdin and Bilirubin are relevant as they are formed downstream of heme, which itself is synthesized using 5-aminolevulinic acid as a precursor. The potential of 5-aminolevulinic acid hydrochloride to influence their production and subsequent effects on conditions like bladder dysfunction is an area of interest. []
Hexyl 5-aminolevulinic acid hydrochloride (HAL)
Compound Description: Hexyl 5-aminolevulinic acid hydrochloride is a photodynamic prodrug that can be converted to protoporphyrin IX inside tumor cells. []
Relevance: Hexyl 5-aminolevulinic acid hydrochloride is a derivative of 5-aminolevulinic acid hydrochloride, sharing the core structure but with an added hexyl group. This modification allows for its incorporation into nanotheranostics, where it can be specifically activated for targeted photodynamic therapy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
5-Amino-levulinic acid, also known as 5-aminolevulinate or 5-amino-4-oxopentanoate, belongs to the class of organic compounds known as delta amino acids and derivatives. Delta amino acids and derivatives are compounds containing a carboxylic acid group and an amino group at the C5 carbon atom. 5-Amino-levulinic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 5-Amino-levulinic acid has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 5-amino-levulinic acid is primarily located in the mitochondria and cytoplasm. 5-Amino-levulinic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 5-amino-levulinic acid is involved in the porphyrin metabolism pathway and the glycine and serine metabolism pathway. 5-Amino-levulinic acid is also involved in several metabolic disorders, some of which include 3-phosphoglycerate dehydrogenase deficiency, the acute intermittent porphyria pathway, the NON ketotic hyperglycinemia pathway, and the hyperglycinemia, non-ketotic pathway. Outside of the human body, 5-amino-levulinic acid can be found in a number of food items such as mamey sapote, sunflower, grapefruit/pummelo hybrid, and burbot. This makes 5-amino-levulinic acid a potential biomarker for the consumption of these food products. 5-Amino-levulinic acid is a potentially toxic compound. 5-ammoniolevulinate is the zwitterion formed from 5-aminolevulinic acid by transfer of a proton from the carboxy group to the amino group. It is the major species present at physiological pH. It is a tautomer of a 5-aminolevulinic acid.
Odanacatib is a potent, selective, and neutral inhibitor of cathepsin K (IC50s = 0.2 and 1 nM for human and rabbit enzymes, respectively), a protease involved in osteoclastic bone resorption. It demonstrates high selectivity for cathepsin K over cathepsins B, L, and S. Formulations containing odanacatib reduce bone resorption, with lesser reductions in bone formation, resulting in increased bone mineral density. MK-0822 is a newly developed bone-targeting dual action pro-drug for osteoporosis and bone metastasis. It is also an inhibitor of cathepsin K, an enzyme involved in bone resorption. Odanacatib is an inhibitor of cathepsin K with potential anti-osteoporotic activity. Odanacatib selectively binds to and inhibits the activity of cathepsin K, which may result in a reduction in bone resorption, improvement of bone mineral density, and a reversal in osteoporotic changes. Cathepsin K, a tissue-specific cysteine protease that catalyzes degradation of bone matrix proteins such as collagen I/II, elastin, and osteonectin plays an important role in osteoclast function and bone resorption. Odanacatib is an inhibiter of cathepsin K which was originally developed be Merck & Co as a new treatment for osteoporosis. The drug made it to phase III trials before abandoned due to increased stroke.
Saxagliptin, also known as BMS-477118, is a new oral hypoglycemic (anti-diabetic drug) of the new dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Saxagliptin was approved in 2008 for the treatment of type 2 diabetes. Saxagliptin is a competitive DPP4 inhibitor that slows the inactivation of the incretin hormones, thereby increasing their bloodstream concentrations and reducing fasting and postprandial glucose concentrations in a glucose-dependent manner in patients with type 2 diabetes mellitus.
UNC2250 is a potent and selective Mer Kinase inhibitor. When applied to live cells, UNC2250 inhibited steady-state phosphorylation of endogenous Mer with an IC50 of 9.8 nM and blocked ligand-stimulated activation of a chimeric EGFR-Mer protein. Treatment with UNC2250 also resulted in decreased colony-forming potential in rhabdoid and NSCLC tumor cells, thereby demonstrating functional antitumor activity. The results provide a rationale for further investigation of UNC2250 for therapeutic application in patients with cancer.
UNC2881 is an inhibitor of Mer (IC50 = 4.3 nM), a member of the TAM family of receptor tyrosine kinases. It is selective for Mer over the remaining TAM family members Axl and TYRO3 (IC50s = 360 and 250 nM, respectively). UNC2881 inhibits phosphorylation of Mer in 697 B-ALL acute lymphoblastic leukemia cells (IC50 = 21.9 nM). It inhibits platelet aggregation and ATP release induced by type I equine fibrillar collagen in isolated human platelet-rich plasma when used at a concentration of 3 μM. UNC2881 is a potent Mer kinase inhibitor. UNC2281 inhibits steady-state Mer kinase phosphorylation with an IC50 value of 22 nM. Treatment with UNC2281 is also sufficient to block EGF-mediated stimulation of a chimeric receptor containing the intracellular domain of Mer fused to the extracellular domain of EGFR. In addition, UNC2881 potently inhibits collagen-induced platelet aggregation, suggesting that this class of inhibitors may have utility for prevention and/or treatment of pathologic thrombosis.
Varlitinib is an inhibitor of EGFR and HER2 (IC50s = 7 and 2 nM, respectively). It inhibits cell proliferation (IC50s = <20 μM) and induces apoptosis in MDA-MB-453 and MDA-MB-468 triple-negative breast cancer (TNBC) cells. Varlitinib inhibits migration, invasion, and mammosphere formation of MDA-MB-231 and MDA-MB-468 cells. In vivo, varlitinib (100 mg/kg) inhibits phosphorylation of EGFR and ERK and reduces tumor weight in an MDA-MB-468 mouse xenograft model. Varlitinib, also known as ARRY-543 and ASLAN001, is an orally bioavailable inhibitor of the epidermal growth factor receptor family with potential antineoplastic activity. Varlitinib selectively and reversibly binds to both EGFR (ErbB-1) and Her-2/neu (ErbB-2) and prevents their phosphorylation and activation, which may result in inhibition of the associated signal transduction pathways, inhibition of cellular proliferation and cell death. EGFR and Her-2 play important roles in cell proliferation and differentiation and are upregulated in various human tumor cell types.
Vandetanib is a multi-kinase inhibitor that inhibits VEGFR2, VEGFR3, VEGFR1, EGFR, PDGFRβ, Tie-2, and FGFR1 in cell-free assays (IC50s = 40, 110, 1,600, 500, 1,100, 2,500, and 3,600 nM, respectively). It also binds to 142 additional kinases in a panel of 442 kinases (Kds = 4.6-7,900 nM). Vandetanib (1 and 2.5 µM) induces apoptosis and cell cycle arrest at the G0/G1 phase in GEO colon and OVCAR-3 ovarian cancer cells. It inhibits proliferation of HAK1-B, KYN-2, and Huh7 hepatocarcinoma cells, as well as human umbilical vein endothelial cells (HUVECs), with IC50 values of 10, 8.1, 9.4, and 7.1 µM, respectively. Vandetanib (200 mg/kg) increases survival and decreases tumor angiogenesis and VEGFR2 levels in a D54MG glioblastoma mouse xenograft model. It reduces tumor growth in a variety of mouse xenograft models, including lung, colon, and breast cancer models, when administered at doses of 25, 50, and 100 mg/kg per day. Formulations containing vandetanib have been used in the treatment of medullary thyroid cancer. Vandetanib is a once-daily oral inhibitor of vascular endothelial growth factor receptor-2 and epidermal growth factor receptor kinase activity. The activity of Vandetanib plus Docetaxel was assessed in patients with previously treated non-small-cell lung cancer (NSCLC). Vandetanib is an orally bioavailable 4-anilinoquinazoline. Vandetanib selectively inhibits the tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR2), thereby blocking VEGF-stimulated endothelial cell proliferation and migration and reducing tumor vessel permeability. This agent also blocks the tyrosine kinase activity of epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that mediates tumor cell proliferation and migration and angiogenesis. Vandetanib is a multi-kinase inhibitor that is used in the therapy of advanced or metastatic medullary thyroid cancer. Vandetanib therapy is commonly associated with transient elevations in serum aminotransferase during therapy, but has not been linked to cases of clinically apparent acute liver injury with jaundice. Vandetanib is a quinazoline that is 7-[(1-methylpiperidin-4-yl)methoxy]quinazoline bearing additional methoxy and 4-bromo-2-fluorophenylamino substituents at positions 6 and 4 respectively. Used for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is an aromatic ether, a secondary amine, a member of quinazolines, a member of piperidines, an organobromine compound and an organofluorine compound.